molecular formula C13H16O3 B14343136 Methyl 4-(4-oxopentyl)benzoate CAS No. 103094-70-8

Methyl 4-(4-oxopentyl)benzoate

Cat. No.: B14343136
CAS No.: 103094-70-8
M. Wt: 220.26 g/mol
InChI Key: PCANUTXUTRHVTG-UHFFFAOYSA-N
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Description

Methyl 4-(4-oxopentyl)benzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a methyl ester group and a 4-oxopentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-oxopentyl)benzoate typically involves the esterification of 4-(4-oxopentyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of methyl 4-(4-oxopentyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Methyl 4-(4-oxopentyl)benzoate can be compared with other similar compounds, such as:

    Methyl benzoate: Lacks the 4-oxopentyl side chain, resulting in different chemical reactivity and applications.

    Ethyl 4-(4-oxopentyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical properties and reactivity.

    4-(4-oxopentyl)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

The uniqueness of this compound lies in its specific ester and side chain configuration, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

CAS No.

103094-70-8

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(4-oxopentyl)benzoate

InChI

InChI=1S/C13H16O3/c1-10(14)4-3-5-11-6-8-12(9-7-11)13(15)16-2/h6-9H,3-5H2,1-2H3

InChI Key

PCANUTXUTRHVTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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